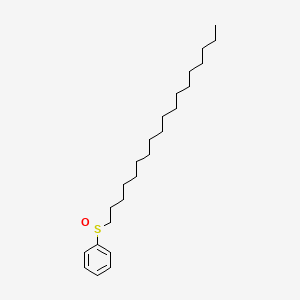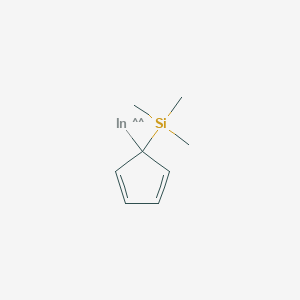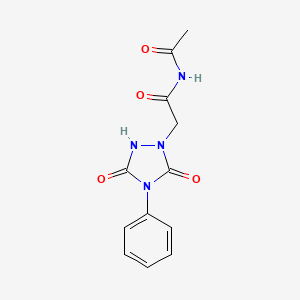
Bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate is a chemical compound that belongs to the class of benzene dicarboxylates It is characterized by the presence of two 3-amino-2-hydroxypropyl groups attached to a benzene ring at the 1,4-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate typically involves the reaction of benzene-1,4-dicarboxylic acid with 3-amino-2-hydroxypropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and the attainment of high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(3-hydroxypropyl) benzene-1,4-dicarboxylate
- Bis(2-ethylhexyl) benzene-1,4-dicarboxylate
- Bis(hydroxyethyl) terephthalate
Uniqueness
Bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and biological activity
Propiedades
| 113683-58-2 | |
Fórmula molecular |
C14H20N2O6 |
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
bis(3-amino-2-hydroxypropyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H20N2O6/c15-5-11(17)7-21-13(19)9-1-2-10(4-3-9)14(20)22-8-12(18)6-16/h1-4,11-12,17-18H,5-8,15-16H2 |
Clave InChI |
ULHCQUAAXHCUPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OCC(CN)O)C(=O)OCC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(tert-Butylphosphanyl)ethyl]pyridine](/img/structure/B14308697.png)






